Structural Differentiation from the Prototypical hERG-Liable GPR119 Agonist 'Compound 2'
The target compound lacks the 5-methylsulfonyl substituent present on the indoline ring of the prototypical GPR119 agonist 'Compound 2', which was identified as a key structural driver of potent hERG K+ channel inhibition [1]. In the Takeda series, Compound 2 exhibited attractive GPR119 potency but inhibited the hERG channel, necessitating a complete redesign of the indoline 5-position to a piperidinone motif (Compound 24b) to minimize this cardiac safety liability [1]. The target compound, by virtue of its unsubstituted indoline ring, is predicted to have a fundamentally different hERG interaction profile compared to Compound 2, although experimental hERG IC50 data for the target compound has not been publicly reported at the time of this analysis.
| Evidence Dimension | Structural determinant of hERG inhibition (methylsulfonyl group) |
|---|---|
| Target Compound Data | Unsubstituted indoline ring (no methylsulfonyl group at indoline 5-position) |
| Comparator Or Baseline | Compound 2: 5-(methylsulfonyl)indoline-substituted indolinylpyrimidine (exact IC50 values not publicly disclosed; hERG inhibition confirmed in patch-clamp assays) |
| Quantified Difference | Absence of the hERG-liable methylsulfonyl pharmacophore in the target compound eliminates a known structural alert for cardiac ion channel blockade |
| Conditions | Human ether-a-go-go-related gene (hERG) K+ channel patch-clamp electrophysiology (data for Compound 2 and analog 24b reported in Kamaura et al., 2021) |
Why This Matters
For programs seeking to interrogate GPR119 or related targets without confounding hERG-related cardiotoxicity signals, the target compound provides a structurally differentiated starting point that lacks the established hERG pharmacophore, whereas Compound 2 and its direct analogs are unsuitable as clean lead molecules.
- [1] Kamaura, M., Kubo, O., Sugimoto, H., Noguchi, N., Miyashita, H., Abe, S., ... & Sato, K. (2021). Discovery of a novel series of indolinylpyrimidine-based GPR119 agonists: Elimination of ether-a-go-go-related gene liability using a hydrogen bond acceptor-focused approach. Bioorganic & Medicinal Chemistry, 34, 116034. View Source
